molecular formula C18H12N4O2 B13756389 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile CAS No. 52373-93-0

1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile

Cat. No.: B13756389
CAS No.: 52373-93-0
M. Wt: 316.3 g/mol
InChI Key: SHLWDQRKKVHJIM-UHFFFAOYSA-N
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Description

1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile, also known as Disperse Blue 359, is an anthraquinone dye. This compound is primarily used in the textile industry for dyeing synthetic fibers. It is known for its deep blue color and excellent dyeing properties, including good lightfastness and washfastness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile typically involves the aminolysis reaction of bromamic acid (1-amino-4-bromo-anthraquinone-2-sulfonic acid) with ethylamine. The reaction is carried out in an autoclave with soda ash, cupric acetate monohydrate, and water. The mixture is stirred at room temperature and then heated to 95-98°C under a pressure of 0.6 MPa .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a dark blue powder, which is then purified and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and other industrial processes .

Scientific Research Applications

1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile is unique due to its specific structure, which imparts excellent dyeing properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in the textile industry .

Properties

CAS No.

52373-93-0

Molecular Formula

C18H12N4O2

Molecular Weight

316.3 g/mol

IUPAC Name

1-amino-4-(ethylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile

InChI

InChI=1S/C18H12N4O2/c1-2-22-16-12(8-20)11(7-19)15(21)13-14(16)18(24)10-6-4-3-5-9(10)17(13)23/h3-6,22H,2,21H2,1H3

InChI Key

SHLWDQRKKVHJIM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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